molecular formula C10H10F3N3O3 B608889 2-Hydrazineyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide CAS No. 1609176-50-2

2-Hydrazineyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide

Cat. No. B608889
CAS RN: 1609176-50-2
M. Wt: 277.2032
InChI Key: RONKZYYGLIORQV-UHFFFAOYSA-N
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Description

“2-Hydrazineyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide” is a chemical compound with the molecular formula C10H10F3N3O3 . It is a complex organic compound that contains elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen .


Synthesis Analysis

The synthesis of this compound involves several steps. The starting material for their corresponding mono, dipeptides and reactions with active methylene compounds were produced by chemoselective N-alkylation of 4-Benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate . The ester was then hydrazinolyzed to give hydrazide, which was then coupled with amino acid ester hydrochloride and/or amines to produce several monopeptides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a complexity of 336, a rotatable bond count of 3, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 7 . It has a topological polar surface area of 93.4 and a heavy atom count of 19 .


Chemical Reactions Analysis

The hydrazide of this compound, under azide coupling method, was coupled with amino acid ester hydrochloride and/or amines to produce several dipeptides . The hydrazide was also condensed and/or cyclized with several carbonyl compounds .


Physical And Chemical Properties Analysis

The compound has an XLogP3-AA of 1.7, an exact mass of 277.06742568, and a monoisotopic mass of 277.06742568 . It is canonicalized .

Scientific Research Applications

  • Synthesis of Derivatives : This compound is used in the synthesis of various derivatives, which have potential applications in different fields. For example, it's involved in the synthesis of hydrazides, acetamides, esters, and thiolesters, as demonstrated in the study of the reaction of 2-oxo-3-benzothiazolineacetic acid and its derivatives (D'amico & Bollinger, 1988).

  • Antioxidant Activity : Some derivatives synthesized from this compound have shown antioxidant activities. This was evident in the study of new coumarin derivatives, where antioxidant activity was compared with ascorbic acid (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

  • Selective Cleavage of Glycosidic Linkages : The compound has been used in studies related to the selective cleavage of glycosidic linkages in polysaccharides, as seen in the research on benzyl 2-acetamido-2-deoxy-6-O-α-D-mannopyranosyl-α-D-glucopyranoside (Dmitrieve, Knirel, & Kochetkov, 1973).

  • Antimicrobial Activity : Derivatives of 2-Hydrazineyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide have been investigated for their antimicrobial properties. This includes the synthesis of novel diphenylamine derivatives for potent antimicrobial activity (Kumar & Mishra, 2015).

  • Herbicidal Activity : There are studies on the herbicidal activity of derivatives synthesized from this compound, indicating potential use in agriculture (Huang Ming-zhi & Min Zhong-cheng, 2006).

  • Anticancer Activity : Some studies have explored the anticancer potential of derivatives from this compound. For instance, the evaluation of antitumor activity of 4-thiazolidinones with benzothiazole moiety showed promising results in treating various cancer cell lines (Havrylyuk et al., 2010).

  • Corrosion Inhibition and Antioxidant in Petroleum Fractions : Derivatives of this compound have been evaluated as corrosion inhibitors and antioxidants for petroleum fractions, indicating industrial applications (El‐Mekabaty & Habib, 2014).

properties

IUPAC Name

2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONKZYYGLIORQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazineyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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